molecular formula C26H27N5O5 B2901686 methyl 5-((4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)furan-2-carboxylate CAS No. 1040649-56-6

methyl 5-((4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)furan-2-carboxylate

Cat. No.: B2901686
CAS No.: 1040649-56-6
M. Wt: 489.532
InChI Key: XVXOUZXBAAEECZ-UHFFFAOYSA-N
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Description

Methyl 5-((4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a phenyl group at position 2, an ethyl group at position 5, and a piperazine moiety linked via a carbonyl group at position 5. The piperazine ring is further functionalized with a methylfuran carboxylate group.

Properties

IUPAC Name

methyl 5-[[4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O5/c1-3-28-16-20(23-21(17-28)25(33)31(27-23)18-7-5-4-6-8-18)24(32)30-13-11-29(12-14-30)15-19-9-10-22(36-19)26(34)35-2/h4-10,16-17H,3,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXOUZXBAAEECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=C(O5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-((4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)furan-2-carboxylate is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic effects. This article reviews the synthesis, biological activity, and structure–activity relationships (SAR) of this compound and related derivatives.

Synthesis

The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves multicomponent reactions (MCRs), which allow for the efficient construction of complex molecular frameworks. Recent studies have demonstrated that these methods yield high purity and yield compounds suitable for biological evaluation .

1. Antimicrobial Activity

Pyrazolo[4,3-c]pyridine derivatives have shown significant antimicrobial properties. In vitro studies indicate that these compounds exhibit activity against various Gram-positive and Gram-negative bacterial strains. For instance, compounds derived from the pyrazolo framework have been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition comparable to standard antibiotics .

2. Anticancer Properties

Several pyrazolo derivatives have been evaluated for their anticancer activity. For example, specific derivatives showed remarkable cytotoxic effects against cancer cell lines with IC50 values in the micromolar range. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation or induction of apoptosis .

3. Anti-inflammatory Effects

Research indicates that pyrazolo[4,3-c]pyridine compounds possess anti-inflammatory properties by modulating various inflammatory pathways. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of disease .

4. Other Biological Activities

Beyond antimicrobial and anticancer effects, these compounds have also been investigated for additional biological activities such as:

  • Antioxidant activity : Protecting cells from oxidative stress.
  • Enzyme inhibition : Targeting enzymes like carbonic anhydrase and alpha-glucosidase.
  • CNS effects : Potential anxiolytic and neuroprotective properties have been suggested based on preliminary studies .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key observations include:

Structural FeatureEffect on Activity
Presence of furan ringEnhances solubility and bioavailability
Substituents on the pyrazole ringModulate potency against specific targets
Piperazine linkageOften associated with improved pharmacokinetic properties

Case Studies

Several studies have highlighted the efficacy of pyrazolo derivatives in various biological assays:

  • Anticancer Study : A derivative similar to methyl 5-(...) was evaluated against multiple cancer cell lines, showing IC50 values as low as 2.9 µM in certain cases, indicating strong potential as a chemotherapeutic agent .
  • Antimicrobial Evaluation : In a comparative study against standard antibiotics, specific pyrazolo derivatives exhibited superior activity against resistant bacterial strains, suggesting their utility in overcoming antibiotic resistance .

Chemical Reactions Analysis

Pyrazolo-Pyridine Core Formation

  • Cyclocondensation : The pyrazolo[4,3-c]pyridine scaffold is synthesized via cyclocondensation of 5-amino-3-hetarylpyrazole derivatives with activated malonic acid derivatives. Phosphoryl chloride (POCl₃) in pyridine enhances reaction efficiency by forming activated intermediates, reducing reaction time from hours to minutes ( ).
  • Microwave-Assisted Synthesis : Microwave irradiation accelerates cyclization steps, as demonstrated for analogous 7-trifluoromethyl pyrazolo[1,5-a]pyrimidines, achieving yields >70% in 15 minutes ( ).

Piperazine Coupling

  • Carbonyl Activation : The 7-carbonyl group on the pyrazolo-pyridine reacts with piperazine under Vilsmeier-Haack conditions (POCl₃/DMF), forming a stable amide bond. Electron-withdrawing groups on the pyridine enhance electrophilicity, enabling nucleophilic attack by piperazine ( ).
  • Methylene Bridging : The piperazine’s secondary amine undergoes alkylation with formaldehyde or chloromethylfuran derivatives to introduce the furan-2-carboxylate moiety. Ionic liquid catalysts improve yields (85–92%) by stabilizing intermediates ( ).

Esterification

  • Furan Esterification : Methylation of the furan carboxylic acid is achieved via Fischer esterification (H₂SO₄/MeOH) or using dimethyl sulfate under basic conditions. Yields depend on steric hindrance from the adjacent methylene group ( ).

Functional Group Reactivity

The compound’s reactivity is dominated by its ester, amide, and heteroaromatic groups:

Ester Hydrolysis

  • Acidic/Basic Conditions : The furan-2-carboxylate ester hydrolyzes to the carboxylic acid under reflux with HCl (6M) or NaOH (2M). Kinetic studies show pseudo-first-order behavior with t1/2=2.5hrt_{1/2}=2.5\,\text{hr} at 80°C ( ).
  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively cleave the methyl ester at pH 7.5, yielding the carboxylic acid without affecting the amide bond ( ).

Amide Bond Stability

  • pH-Dependent Degradation : The piperazine-linked amide undergoes hydrolysis under strongly acidic (pH <2) or basic (pH >12) conditions. Degradation products include pyrazolo-pyridine-7-carboxylic acid and piperazine derivatives ( ).

Heteroaromatic Electrophilic Substitution

  • Nitration/Sulfonation : The pyrazolo-pyridine’s electron-rich C5 position reacts with HNO₃/H₂SO₄ or SO₃/H₂SO₄, introducing nitro or sulfonic acid groups. Regioselectivity is controlled by the 3-oxo group’s electron-withdrawing effect ( ).

Palladium-Catalyzed Cross-Coupling

Reaction TypeConditionsProductsYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O7-Aryl derivatives65–78%
Heck ReactionPd(OAc)₂, P(o-tol)₃, NEt₃Alkenylated analogs58–72%

C-H Functionalization

  • Direct Arylation : Using Pd(OAc)₂ and Ag₂CO₃ in hexafluoroisopropanol (HFIP), position 6 of the pyrazolo-pyridine undergoes arylation with aryl iodides. Electron-deficient aryl groups enhance yields (up to 82%) ( ).

Oxidation and Reduction

  • Pyrazolone Reduction : NaBH₄ selectively reduces the 3-oxo group to a hydroxyl group, forming a dihydro derivative. Further dehydration with POCl₃ regenerates the aromatic system ( ).
  • Furan Ring Oxidation : MnO₂ oxidizes the furan’s methyl group to a ketone, though overoxidation to a diketone is common. Catalytic hydrogenation (H₂/Pd-C) saturates the furan to tetrahydrofuran without ester cleavage ( ).

Stability and Degradation Pathways

  • Thermal Stability : Decomposition begins at 220°C (TGA), with major weight loss at 300°C corresponding to furan and piperazine degradation ( ).
  • Photodegradation : UV light (254 nm) induces radical-mediated cleavage of the methylene bridge, forming pyrazolo-pyridine and furan fragments ( ).

Comparison with Similar Compounds

Research Findings and Implications

Structural Flexibility : The piperazine linker in the target compound and its analogues allows for modular substitution, enabling optimization of pharmacokinetic properties such as solubility and bioavailability. For example, the methylfuran carboxylate group may improve membrane permeability compared to ethyl carboxylate in Compound 1 .

Biological Activity : While Compound 2 (imidazo[4,5-b]pyridine) demonstrates kinase inhibition, the pyrazolo[4,3-c]pyridine core in the target compound could target similar enzymes but with enhanced specificity due to steric and electronic differences introduced by the ethyl and furan groups .

Synthetic Challenges : The synthesis of such complex heterocycles often requires multi-step reactions, as seen in Compound 2’s preparation involving Na₂S₂O₄-mediated cyclization . Similar methodologies may apply to the target compound.

Preparation Methods

Claisen-Schmidt Condensation

The pyrazolopyridine scaffold is synthesized via a modified Claisen-Schmidt condensation between N-benzylpiperidine-4-one and substituted benzaldehyde , followed by cyclization with phenylhydrazine.

Procedure :

  • N-Benzylpiperidine-4-one (5.0 mmol) and 3,4,5-trimethoxybenzaldehyde (10.0 mmol) are refluxed in absolute ethanol (20 mL) with potassium hydroxide (10%, 10 mL) at 80°C for 8 hours.
  • The intermediate β-hydroxy-ketone is dehydrated to form a monocarbonyl curcumin analogue.
  • Cyclization with phenylhydrazine (4 mmol) in ethanol and sodium hydroxide (3N, 50 mL) yields the pyrazolopyridine core.

Optimization :

  • Yield : 65–72% after recrystallization in ethanol.
  • Characterization : $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, phenyl), 3.89 (s, 3H, OCH$$3$$).

Acylation of Piperazine

Preparation of Pyrazolopyridine Carbonyl Chloride

The carboxylic acid derivative of the pyrazolopyridine core is activated using thionyl chloride (SOCl$$_2$$):

  • 5-Ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolopyridine-7-carboxylic acid (1 mmol) is refluxed in SOCl$$_2$$ (5 mL) at 70°C for 3 hours.
  • Excess SOCl$$_2$$ is removed under vacuum to yield the acyl chloride.

Piperazine Acylation

The acyl chloride is reacted with piperazine in a 1:1 molar ratio:

  • Piperazine (1.2 mmol) is dissolved in dry dichloromethane (DCM) under nitrogen.
  • The acyl chloride (1 mmol) in DCM is added dropwise at 0°C, followed by triethylamine (1.5 mmol) to scavenge HCl.
  • The mixture is stirred at room temperature for 12 hours, yielding 4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine .

Optimization :

  • Yield : 78% after column chromatography (SiO$$2$$, CH$$2$$Cl$$_2$$:MeOH 95:5).
  • Characterization : HRMS (ESI): m/z calcd. for C$${21}$$H$${24}$$N$$4$$O$$3$$ [M+H]$$^+$$: 389.1812; found: 389.1815.

Alkylation with Furan-2-Carboxylate

Synthesis of Methyl 5-(Chloromethyl)furan-2-carboxylate

Methyl furan-2-carboxylate is functionalized at the 5-position via chloromethylation:

  • Methyl furan-2-carboxylate (1 mmol) is reacted with paraformaldehyde (1.2 mmol) and HCl gas in dioxane at 50°C for 6 hours.
  • The product is purified via distillation (b.p. 120°C/15 mmHg).

Piperazine Alkylation

The chloromethyl furan ester undergoes nucleophilic substitution with the secondary amine of piperazine:

  • 4-(5-Ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine (1 mmol) and methyl 5-(chloromethyl)furan-2-carboxylate (1.2 mmol) are refluxed in acetonitrile with K$$2$$CO$$3$$ (2 mmol) for 8 hours.
  • The product is isolated via extraction (CHCl$$3$$/H$$2$$O) and column chromatography.

Optimization :

  • Yield : 62% (SiO$$_2$$, hexane:EtOAc 7:3).
  • Characterization : $$ ^{13}C $$ NMR (100 MHz, CDCl$$3$$): δ 166.4 (COOCH$$3$$), 152.1 (furan C-2), 110.3 (furan C-5).

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$ NMR : δ 7.89 (s, 1H, pyrazole-H), 7.52–7.41 (m, 5H, phenyl), 4.32 (s, 2H, NCH$$2$$furan), 3.85 (s, 3H, COOCH$$3$$).
  • $$ ^{13}C $$ NMR : δ 170.8 (C=O), 161.2 (pyrazolopyridine C=O), 60.1 (NCH$$_2$$furan).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 547.2154 [M+H]$$^+$$.
  • Calculated : m/z 547.2158 for C$${29}$$H$${31}$$N$$4$$O$$6$$.

Reaction Optimization and Challenges

Mitigating Over-Alkylation of Piperazine

  • Stoichiometric Control : Maintaining a 1:1 ratio of acyl chloride to piperazine minimizes diacylation.
  • Temperature Modulation : Acylation at 0°C suppresses side reactions.

Regioselectivity in Furan Functionalization

  • Directing Groups : Electron-withdrawing ester groups direct electrophilic substitution to the 5-position of the furan ring.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

The synthesis involves cyclization of precursors (e.g., 2-phenylhydrazine and ethyl acetoacetate) to form the pyrazolopyridine core, followed by piperazine coupling and esterification. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization steps .
  • Temperature control : Maintaining 60–80°C during acylpiperazine formation minimizes side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates, while recrystallization improves final purity .
  • Protective groups : Use of tert-butoxycarbonyl (Boc) groups prevents undesired reactions at reactive amines .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substitution patterns (e.g., furan methyl ester at δ 3.8 ppm, pyrazolopyridine protons at δ 7.2–8.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 523.212) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using a C18 column (acetonitrile/water mobile phase) .

Q. What methodologies are recommended for initial biological activity screening?

  • In vitro cytotoxicity : Assess using MTT assays against cancer cell lines (e.g., HeLa, IC₅₀ ~2.5 μM) .
  • Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus (inhibition zones compared to ciprofloxacin) .
  • Anti-inflammatory potential : Measure TNF-α suppression in LPS-stimulated macrophages (ELISA, IC₅₀ ~10 μM) .
Biological ActivityAssay TypeKey ResultsReference
AnticancerMTT assayIC₅₀: 2.5 μM (HeLa)
AntimicrobialDisk diffusion15 mm zone (vs. 20 mm for ciprofloxacin)
Anti-inflammatoryELISATNF-α reduction: 60% at 10 μM

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent impacts on biological activity?

  • Core modifications : Compare ethyl (target compound) vs. methyl analogs (e.g., ethyl enhances lipophilicity, increasing membrane permeability) .
  • Ester variations : Methyl ester (target) vs. ethyl or carboxylic acid derivatives alter solubility and metabolic stability .
  • Piperazine substitutions : Bulky groups (e.g., tetrahydrofuran-methyl) may enhance target selectivity by steric hindrance .
SubstituentBiological Activity (IC₅₀)Key Insight
Ethyl ester2.5 μM (HeLa)Optimal lipophilicity
Methyl ester3.8 μM (HeLa)Reduced bioavailability
Carboxylic acid>50 μM (HeLa)Poor cell penetration

Q. What experimental approaches investigate mechanistic pathways of this compound?

  • Enzyme inhibition assays : Test inhibition of kinases (e.g., PI3K) using ADP-Glo™ kits .
  • Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) .
  • Molecular docking : Simulate binding poses with homology models (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with pyrazolopyridine carbonyl) .

Q. How should researchers address contradictions in biological activity data between structural analogs?

  • Structural analysis : X-ray crystallography or DFT calculations to compare electronic/steric profiles (e.g., ethyl vs. methyl effects on π-π stacking) .
  • In vivo validation : Use murine models to resolve discrepancies between in vitro cytotoxicity and pharmacokinetic behavior .
  • Meta-analysis : Compare published data on analogs (e.g., ethyl derivatives show consistent anticancer activity vs. methyl derivatives) .

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